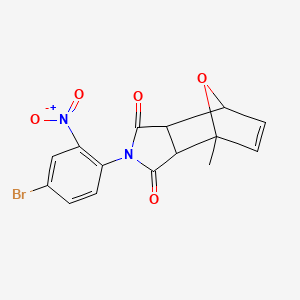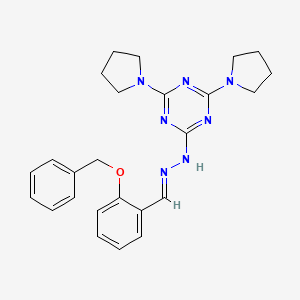
2-(4-bromo-2-nitrophenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2-nitrophenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a bromine atom, a nitro group, and an epoxyisoindole core, making it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-nitrophenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a nitrophenyl precursor, followed by cyclization and epoxidation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
化学反应分析
Types of Reactions
2-(4-bromo-2-nitrophenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and pressures to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can produce a variety of functionalized compounds.
科学研究应用
2-(4-bromo-2-nitrophenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-bromo-2-nitrophenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
2-Bromo-4-methyl-6-nitrophenol: Shares the bromine and nitro groups but lacks the epoxyisoindole core.
4-Bromo-2-nitrophenol: Similar functional groups but different overall structure.
Uniqueness
The uniqueness of 2-(4-bromo-2-nitrophenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione lies in its epoxyisoindole core, which imparts distinct chemical and biological properties
属性
分子式 |
C15H11BrN2O5 |
|---|---|
分子量 |
379.16 g/mol |
IUPAC 名称 |
2-(4-bromo-2-nitrophenyl)-7-methyl-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C15H11BrN2O5/c1-15-5-4-10(23-15)11-12(15)14(20)17(13(11)19)8-3-2-7(16)6-9(8)18(21)22/h2-6,10-12H,1H3 |
InChI 键 |
JBSZXUDUTUYYNU-UHFFFAOYSA-N |
规范 SMILES |
CC12C=CC(O1)C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-(4-bromophenyl)-2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11683069.png)

![N'-[(E)-9-anthrylmethylidene]-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11683075.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11683076.png)
![(5E)-5-({5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11683078.png)
![(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide](/img/structure/B11683101.png)



![Ethyl 5-acetyl-2-[({(2E)-2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B11683119.png)
![(2Z)-3-[4-(benzyloxy)phenyl]-2-phenylprop-2-enenitrile](/img/structure/B11683123.png)
![4-[(4-Benzylpiperazin-1-yl)carbonyl]phenyl acetate](/img/structure/B11683133.png)
![2-methyl-N-{(5E)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B11683137.png)
![(5Z)-5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11683141.png)
